Lipid X

Endothelial Cell Biology Endotoxin Research Cytotoxicity Assay

Lipid X (2,3-diacylglucosamine-1-phosphate) is a structurally defined monosaccharide precursor in the lipid A biosynthetic pathway, the hydrophobic anchor of Gram-negative bacterial lipopolysaccharide (LPS) and the active endotoxic moiety. It carries two (R)-3-hydroxymyristoyl chains at positions 2 and 3 of the glucosamine-1-phosphate backbone, distinguishing it from both mature lipid A and later disaccharide precursors like lipid IVA.

Molecular Formula C34H66NO12P
Molecular Weight 711.9 g/mol
CAS No. 86559-73-1
Cat. No. B1675557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipid X
CAS86559-73-1
Synonymslipid X
monosaccharide precursor, E coli lipid A
Molecular FormulaC34H66NO12P
Molecular Weight711.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O
InChIInChI=1S/C34H66NO12P/c1-3-5-7-9-11-13-15-17-19-21-26(37)23-29(39)35-31-33(32(41)28(25-36)45-34(31)47-48(42,43)44)46-30(40)24-27(38)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,36-38,41H,3-25H2,1-2H3,(H,35,39)(H2,42,43,44)/t26-,27-,28-,31-,32-,33-,34-/m1/s1
InChIKeyHEHQDWUWJVPREQ-XQJZMFRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lipid X (CAS 86559-73-1): A Defined Monosaccharide Precursor for Lipid A Biosynthesis & Endotoxin Research


Lipid X (2,3-diacylglucosamine-1-phosphate) is a structurally defined monosaccharide precursor in the lipid A biosynthetic pathway, the hydrophobic anchor of Gram-negative bacterial lipopolysaccharide (LPS) and the active endotoxic moiety [1]. It carries two (R)-3-hydroxymyristoyl chains at positions 2 and 3 of the glucosamine-1-phosphate backbone, distinguishing it from both mature lipid A and later disaccharide precursors like lipid IVA . Its utility in procurement is tied to its dual functionality: it serves as a specific substrate for the essential lipid A disaccharide synthase LpxB and exhibits selective biological activities that diverge markedly from LPS, lipid A, and other pathway intermediates, making it a critical tool for dissecting structure-activity relationships in innate immune recognition and endotoxin biology.

Why Generic Substitution of Lipid X with Other Lipid A Precursors or LPS Antagonists Is Not Supported by Evidence


Lipid X cannot be generically substituted by lipid A, LPS, or disaccharide precursors such as lipid IVA without fundamentally altering experimental outcomes. Its monosaccharide architecture lacks the minimal fatty acid-substituted disaccharide required for full endotoxic agonism [1], resulting in a profound loss of cytotoxicity and TLR4-dependent cytokine induction relative to lipid A and LPS. Conversely, lipid X also fails to exhibit the potent LPS-antagonist activity on human monocytes that is characteristic of lipid IVA [2]. Its biological signature is uniquely context-dependent: it retains mitogenic and macrophage-activating properties through structural features (ester-linked 3-O-hydroxymyristoyl and 1-phosphate groups) that are both necessary and sufficient for a subset of activities, yet it is incapable of inducing TNF hyporesponsiveness, a hallmark of LPS [3]. These dichotomous properties mean that substituting lipid X with any other pathway intermediate or antagonist will yield qualitatively different immunological readouts, undermining reproducibility in target engagement, signaling, and enzymatic reconstitution studies.

Quantitative Differentiation of Lipid X Against Lipid A, LPS, and Lipid IVA: Head-to-Head Evidence


Absence of Endothelial Cell Cytotoxicity and Prostacyclin Induction Versus LPS and Lipid A

In a direct comparative study on cultured bovine aortic endothelial cells (BECs), lipid X at 10⁻⁴ M produced no detectable cytotoxicity or prostacyclin (PGI₂) release, whereas both LPS and lipid A induced significant cytotoxicity and PGI₂ release at a 10-fold lower concentration (10⁻⁵ M). Specifically, LPS induced 69±4% cytotoxicity and an 11- to 73-fold increase in PGI₂ release; lipid A induced 51±11% cytotoxicity and a 4- to 6-fold increase in PGI₂ release [1]. This demonstrates that lipid X lacks the minimal disaccharide structure required for endothelial cell activation and toxicity, providing a critical negative control tool for studies dissecting LPS/lipid A-mediated vascular injury pathways.

Endothelial Cell Biology Endotoxin Research Cytotoxicity Assay Lipid A Biosynthesis Innate Immunity

Macrophage Superoxide Generation and Tumoricidal Activity: Structural Determinants Differentiating Lipid X from Its De-phosphorylated and De-acylated Analogs

Lipid X enhanced O₂⁻ generation in mouse peritoneal macrophages and the J774.1 macrophage-like cell line to a degree comparable to that of LPS and lipid A. However, removal of either the 1-phosphate group or the 3-O-β-hydroxymyristoyl chain from lipid X completely abolished both O₂⁻ generation and the induction of tumor-cytotoxic activity [1]. This establishes that both structural elements are essential for lipid X's macrophage-stimulatory activity and provides a defined SAR framework for selecting lipid X over analogs that lack one or both of these groups when studying macrophage priming mechanisms.

Macrophage Biology Innate Immunity Structure-Activity Relationship Respiratory Burst Tumoricidal Activity

TNF Induction Capacity: Lipid X Requires Higher Concentrations and Produces Lower Maximal Response Compared to Lipid A

In mouse bone marrow-derived macrophages, chemically synthesized lipid X induced TNF release but required relatively high concentrations and produced TNF levels substantially lower than those induced by small amounts of lipid A or LPS . Furthermore, unlike LPS, lipid X failed to induce a state of hyporesponsiveness (tolerance) for subsequent TNF production upon rechallenge . This partial agonist profile and inability to induce tolerance distinguish lipid X from both LPS and lipid A, making it a valuable tool for dissecting the signaling pathways that separately govern acute cytokine induction versus the development of endotoxin tolerance.

Tumor Necrosis Factor Cytokine Induction Bone Marrow-Derived Macrophages Structure-Activity Relationship Endotoxin Research

Lack of LPS-Antagonist Activity on Human Monocytes in the Same Dose Range Where Lipid IVA and RSLA Are Potent Antagonists

Using the human promonomyelocytic cell line THP-1 and human monocytic cells, lipid IVA and Rhodobacter sphaeroides lipid A (RSLA) acted as complete, apparently competitive antagonists of LPS-induced cytokine and prostaglandin E₂ release at 10- to 100-fold excess over LPS. In contrast, lipid X showed no inhibitory effect in the same dose range [1]. This result directly demonstrates that the monosaccharide structure of lipid X is insufficient for antagonizing LPS-mediated TLR4 activation in human cells, making lipid X inappropriate for experiments requiring LPS antagonism, where lipid IVA or RSLA must be selected instead.

LPS Antagonism Human Monocytes Competitive Inhibition TLR4 Signaling Sepsis Research

In Vivo Lethal Endotoxemia Protection: Minimum Effective Dose Quantified with 50% Survival Endpoint

In a galactosamine-sensitized murine model of lethal endotoxemia, intravenous administration of lipid X at 250 μg/mouse protected groups of 10 mice from an otherwise lethal dose of endotoxin when given 2–4 hours before challenge. The minimum effective dose of lipid X required to protect 50% of challenged mice (ED₅₀) was calculated to be 715 μg/kg [1]. This dose-response quantification, combined with the mechanistic evidence that lipid X (100 ng/ml) completely blocked endotoxin-enhanced neutrophil aggregation, superoxide anion generation, and β-glucuronidase release in vitro [1], provides a defined in vivo efficacy benchmark that is absent for many other lipid A pathway intermediates and is essential for designing preclinical endotoxemia intervention studies.

Endotoxemia In Vivo Protection Neutrophil Function Lethal Challenge Model Anti-Endotoxin Therapy

Competitive Inhibition of LPS-Induced Neutrophil Priming: Rightward Shift of LPS Dose-Response Curve

Lipid X inhibited LPS-induced priming of human neutrophils in a concentration-dependent manner, producing a rightward shift of the LPS dose-response curve without preventing maximum priming at higher LPS concentrations—a kinetic signature diagnostic of competitive inhibition [1]. This mechanism was confirmed to involve direct interaction of lipid X with the neutrophil surface rather than sequestration of LPS, distinguishing lipid X from polymyxin B, which neutralizes LPS through direct binding [1]. In contrast, 3-aza-lipid X exhibited partial agonist activity at high concentrations, limiting its utility as a pure antagonist [1]. This competitive inhibition pattern, with a well-defined kinetic signature, makes lipid X the preferred compound for studies of LPS-receptor binding site competition on human neutrophils.

Neutrophil Priming Competitive Inhibition Dose-Response LPS Antagonism Innate Immunity

High-Value Application Scenarios for Lipid X Driven by Quantitative Differentiation Evidence


Enzymatic Reconstitution of Lipid A Disaccharide Synthase (LpxB) for In Vitro Pathway Studies

Lipid X is the obligate monosaccharide substrate for the lipid A disaccharide synthase LpxB, which condenses it with UDP-2,3-bis(β-hydroxymyristoyl)-D-glucosamine to form lipid A disaccharide in a 1:1 stoichiometric ratio [1]. Its defined purity (≥98%) and well-characterized structure make it the essential reagent for reconstituting the committed step in lipid A assembly. Researchers should prioritize procurement of lipid X over other lipid A precursors (e.g., lipid IVA or lipid A) for any in vitro enzymatic or structural biology study of LpxB catalysis, as no other commercially available monosaccharide can substitute for this specific substrate requirement.

Negative Control for Endothelial Cell Toxicity and Vascular Injury Models

Lipid X at concentrations up to 10⁻⁴ M produces no endothelial cell cytotoxicity and no prostacyclin release in bovine aortic endothelial cells, in contrast to LPS (69±4% cytotoxicity) and lipid A (51±11% cytotoxicity) at 10-fold lower concentrations (10⁻⁵ M) [1]. This property establishes lipid X as the appropriate structurally related negative control for studies examining LPS/lipid A-mediated endothelial injury, vascular permeability, and prostacyclin-dependent signaling. Procurement should specify lipid X when an endotoxin-pathway molecule that is inert on endothelium is required to distinguish specific receptor-mediated effects from off-target cytotoxicity.

Dissection of Endotoxin Tolerance Versus Acute Cytokine Induction Pathways in Macrophages

Lipid X induces measurable TNF release from macrophages, yet it is unable to establish a state of TNF hyporesponsiveness upon rechallenge—a hallmark of LPS-induced endotoxin tolerance [1]. This unique uncoupling of cytokine induction from tolerance development makes lipid X an indispensable tool for macrophage biologists seeking to separate the signaling modules that govern acute inflammatory responses from those that mediate adaptive tolerance. Procurement should be directed toward chemically synthesized, high-purity lipid X to avoid confounding effects from contaminating disaccharide species that could inadvertently trigger tolerance pathways.

In Vivo Endotoxemia Protection Studies with Defined ED₅₀ Benchmarking

The quantitatively established ED₅₀ of 715 μg/kg (IV) for protection against lethal endotoxemia in galactosamine-sensitized mice, combined with the mechanistic demonstration that lipid X at 100 ng/ml completely blocks endotoxin-enhanced neutrophil aggregation and superoxide generation in vitro [1], provides a robust efficacy benchmark for preclinical anti-endotoxin research. Investigators developing novel lipid A pathway-based therapeutics or evaluating structure-activity relationships should procure lipid X as a positive control reference compound with known in vivo protective activity and a defined minimum effective dose, enabling direct comparison of protective efficacy across compound series. The availability of a compound with proven in vivo activity (lipid X) and a structurally related inactive analog (3-aza-lipid X) further supports controlled experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lipid X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.